2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound exhibits strong inhibitory activity against PI3K. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction inhibits the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways.
Biochemical Analysis
Biochemical Properties
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide interacts with PI3K, inhibiting its enzymatic activity . This interaction is crucial in regulating various biochemical reactions within the cell .
Cellular Effects
The compound’s inhibition of PI3K has significant effects on cellular processes. By inhibiting PI3K, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to PI3K, inhibiting its activity . This binding interaction leads to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity on PI3K suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models are yet to be studied. Given its potent PI3K inhibitory activity, it is likely that dosage would significantly impact its effects .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway . It interacts with PI3K, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its interaction with PI3K, it may be localized to areas where PI3K is active .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with PI3K .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then coupled with a chromene derivative. The key steps include:
Formation of Thiazolo[5,4-b]pyridine Core: This is usually achieved through the cyclization of a thiazole derivative with a pyridine ring under acidic or basic conditions.
Coupling with Chromene Derivative: The thiazolo[5,4-b]pyridine core is then reacted with a chromene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Amidation: The final step involves the amidation of the intermediate product with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole or chromene moieties, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific biochemical pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene structure are known for their diverse pharmacological properties.
Uniqueness
What sets 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide apart is its unique combination of the thiazolo[5,4-b]pyridine and chromene moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these structures.
This compound’s ability to interact with multiple molecular targets and its potential for modification make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDSRAIWPDDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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